molecular formula C20H21N3O B1613885 3-Cyano-3'-(4-methylpiperazinomethyl) benzophenone CAS No. 898788-44-8

3-Cyano-3'-(4-methylpiperazinomethyl) benzophenone

Cat. No.: B1613885
CAS No.: 898788-44-8
M. Wt: 319.4 g/mol
InChI Key: MBBDEYSQGHUTQW-UHFFFAOYSA-N
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Description

3-Cyano-3’-(4-methylpiperazinomethyl) benzophenone is a complex organic compound known for its unique chemical structure and properties It consists of a benzophenone core with a cyano group and a 4-methylpiperazinomethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyano-3’-(4-methylpiperazinomethyl) benzophenone typically involves multi-step organic reactions

    Preparation of Benzophenone Core: The benzophenone core can be synthesized through a Friedel-Crafts acylation reaction, where benzene reacts with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent like sodium cyanide or potassium cyanide.

    Attachment of 4-Methylpiperazinomethyl Group: The final step involves the alkylation of the benzophenone derivative with 4-methylpiperazine, often using a base such as sodium hydride to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of 3-Cyano-3’-(4-methylpiperazinomethyl) benzophenone may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of efficient catalysts and solvents to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Cyano-3’-(4-methylpiperazinomethyl) benzophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the cyano group to an amine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the benzophenone core or the piperazine ring are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary amines.

Scientific Research Applications

3-Cyano-3’-(4-methylpiperazinomethyl) benzophenone has a wide range of applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in the development of compounds with anticancer, antiviral, or antibacterial properties.

    Material Science: The compound is studied for its use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural features.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 3-Cyano-3’-(4-methylpiperazinomethyl) benzophenone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The cyano group and piperazine ring are key functional groups that contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-Cyano-3’-(4-methylpiperidinyl) benzophenone: Similar structure but with a piperidine ring instead of piperazine.

    3-Cyano-3’-(4-methylmorpholinomethyl) benzophenone: Contains a morpholine ring instead of piperazine.

    3-Cyano-3’-(4-methylpyrrolidinyl) benzophenone: Features a pyrrolidine ring in place of piperazine.

Uniqueness

3-Cyano-3’-(4-methylpiperazinomethyl) benzophenone is unique due to the presence of the 4-methylpiperazine ring, which imparts distinct chemical and biological properties. This structural feature can influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-[3-[(4-methylpiperazin-1-yl)methyl]benzoyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O/c1-22-8-10-23(11-9-22)15-17-5-3-7-19(13-17)20(24)18-6-2-4-16(12-18)14-21/h2-7,12-13H,8-11,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBBDEYSQGHUTQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=CC=CC(=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80643414
Record name 3-{3-[(4-Methylpiperazin-1-yl)methyl]benzoyl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898788-44-8
Record name Benzonitrile, 3-[3-[(4-methyl-1-piperazinyl)methyl]benzoyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898788-44-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-{3-[(4-Methylpiperazin-1-yl)methyl]benzoyl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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